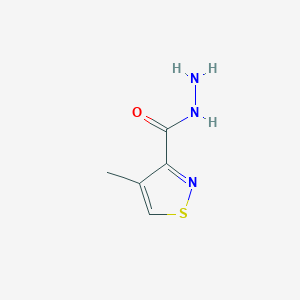

4-Methyl-3-isothiazolecarbohydrazide

Description

4-Methyl-3-isothiazolecarbohydrazide is a heterocyclic compound featuring an isothiazole core substituted with a methyl group at the 3-position and a carbohydrazide moiety (-CONHNH₂) at the 4-position. Its synthesis typically involves hydrazide formation via intermediate azide products, with optimized methods using 2-propanol (2-PrOH) as a solvent to enhance crystallization efficiency . Spectral characterization (e.g., NMR, IR) confirms its structural integrity, though detailed spectral data were only recently reported due to prior gaps in literature .

Modifications at the hydrazide moiety (e.g., substitution with aryl or alkyl groups) further modulate its pharmacological profile, making it a versatile scaffold for drug development .

Properties

Molecular Formula |

C5H7N3OS |

|---|---|

Molecular Weight |

157.20 g/mol |

IUPAC Name |

4-methyl-1,2-thiazole-3-carbohydrazide |

InChI |

InChI=1S/C5H7N3OS/c1-3-2-10-8-4(3)5(9)7-6/h2H,6H2,1H3,(H,7,9) |

InChI Key |

QUENOOSCPFDKRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSN=C1C(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Chloro-3-methylisothiazole-4-carbohydrazide Derivatives

- Core Structure : Isothiazole with 5-Cl, 3-CH₃, and 4-carbohydrazide substituents.

- Synthesis : Achieved via azide intermediates or direct hydrazide formation; the latter method yields higher purity through 2-PrOH-mediated crystallization .

- Bioactivity : Demonstrates anticancer activity, with derivatives showing IC₅₀ values in low micromolar ranges. Activity depends on substituent size/shape at the hydrazide group .

5-Methylisoxazole-3-carbohydrazide

- Core Structure : Isoxazole (O instead of S in the heterocycle) with 5-CH₃ and 3-carbohydrazide groups.

- Synthesis : Prepared via cyclization reactions with arylisothiocyanates, yielding triazol-thiol derivatives .

- Key Difference : The oxygen atom in isoxazole reduces electron density compared to isothiazole, altering reactivity and bioavailability .

4-Methyl-2-phenylthiazole-5-carbohydrazide

- Core Structure : Thiazole with 4-CH₃, 2-Ph, and 5-carbohydrazide groups.

- Synthesis : Reacted with α-halo compounds (e.g., phenacyl bromide) to form thiadiazoles and thiazoles .

- Bioactivity : Exhibits potent anticancer activity (e.g., compound 7b : IC₅₀ = 1.61 μg/mL against HepG-2), outperforming some isothiazole derivatives .

Bioactivity and Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chlorine in 5-chloro derivatives enhances electrophilicity, improving DNA intercalation or enzyme inhibition .

- Lipophilicity : Phenyl-substituted thiazoles (e.g., 4-Methyl-2-phenylthiazole-5-carbohydrazide) show superior cytotoxicity due to increased cell membrane penetration .

- Hydrazide Flexibility : The -CONHNH₂ group in isothiazoles allows for diverse substitutions (e.g., aryl, heteroaryl), enabling fine-tuning of pharmacokinetic properties .

Stability and Reactivity

- Isothiazole vs. Isoxazole : The sulfur atom in isothiazole increases stability under acidic conditions compared to isoxazole .

- Unexpected Rearrangements : Attempts to synthesize 3-hydrazinyl-5-phenylisothiazole-4-carbonitrile yielded pyrazole derivatives instead, highlighting the reactivity challenges of isothiazole hydrazides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.